

# physical and chemical properties of N-Propylaniline

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## Compound of Interest

Compound Name: *N-Propylaniline*

Cat. No.: B1293793

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## N-Propylaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **N-Propylaniline**, a secondary aromatic amine of significant interest in organic synthesis and medicinal chemistry. This document outlines its key characteristics, reactivity, and detailed experimental protocols for its synthesis, serving as a vital resource for professionals in research and development.

## Core Physical and Chemical Properties

**N-Propylaniline** is a substituted aniline derivative characterized by a propyl group attached to the nitrogen atom. This substitution influences its physical state, solubility, and reactivity compared to aniline.

## Data Presentation: Physical and Chemical Characteristics

The quantitative properties of **N-Propylaniline** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>13</sub> N	[1]
Molecular Weight	135.21 g/mol	[1]
Appearance	White to Yellow to Green clear liquid	
Odor	Odorless	[2]
Melting Point	-6.87 °C (estimate)	[1]
Boiling Point	220 - 226 °C at 760 mmHg	[2][3]
Density	0.94 - 0.95 g/cm <sup>3</sup>	[3][4]
Refractive Index	1.5410 - 1.5440	[3][4]
Flash Point	91 - 103 °C	[2][3]
Solubility	Very soluble in ethanol and diethyl ether.	[5]
pKa	5.04 ± 0.20 (Predicted)	[3]
LogP	2.58150	[1]
Vapor Density	4.66	[2]

## Chemical Reactivity and Handling

As a secondary amine, **N-Propylaniline** exhibits characteristic nucleophilic and basic properties due to the lone pair of electrons on the nitrogen atom.[1] It readily reacts with acids to form the corresponding ammonium salts. Its reactivity is influenced by the electron-donating nature of the propyl group, which increases the electron density on the nitrogen, making it a stronger base and nucleophile than aniline.

Key aspects of its chemical reactivity include:

- **N-Alkylation:** The secondary amine can undergo further alkylation to form tertiary amines and quaternary ammonium salts.[6]

- Acylation: It reacts with acid chlorides and anhydrides to form amides.
- Electrophilic Aromatic Substitution: The N-propylamino group is an activating, ortho-, para-directing group for electrophilic substitution on the aromatic ring.
- Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.

Safety and Handling: **N-Propylaniline** is harmful if swallowed, in contact with skin, or if inhaled. [7] It causes skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. [2] All work should be conducted in a well-ventilated fume hood.[2]

## Experimental Protocols

The synthesis of **N-Propylaniline** can be achieved through several established methods. Below are detailed protocols for two common synthetic routes.

### Method 1: Direct N-Alkylation with Propyl Halide

This method involves the direct reaction of aniline with a propyl halide, such as 1-bromopropane or 1-iodopropane.

#### Materials:

- Aniline
- 1-Bromopropane (or 1-iodopropane)
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) or another suitable base
- Acetonitrile (or another polar aprotic solvent)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar

- Reflux condenser
- Separatory funnel
- Rotary evaporator

**Procedure:**

- To a round-bottom flask, add aniline (1.0 equivalent) and acetonitrile.
- Add sodium bicarbonate (1.5 equivalents) to the mixture.
- While stirring, add 1-bromopropane (1.1 equivalents) dropwise to the suspension.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **N-Propylaniline**.
- Purify the crude product by silica gel column chromatography or distillation under reduced pressure.

## Method 2: Reductive Amination with Propanal

This two-step, one-pot reaction involves the formation of an imine intermediate from aniline and propanal, followed by its reduction to **N-Propylaniline**.

**Materials:**

- Aniline

- Propanal
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) or another suitable reducing agent
- Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

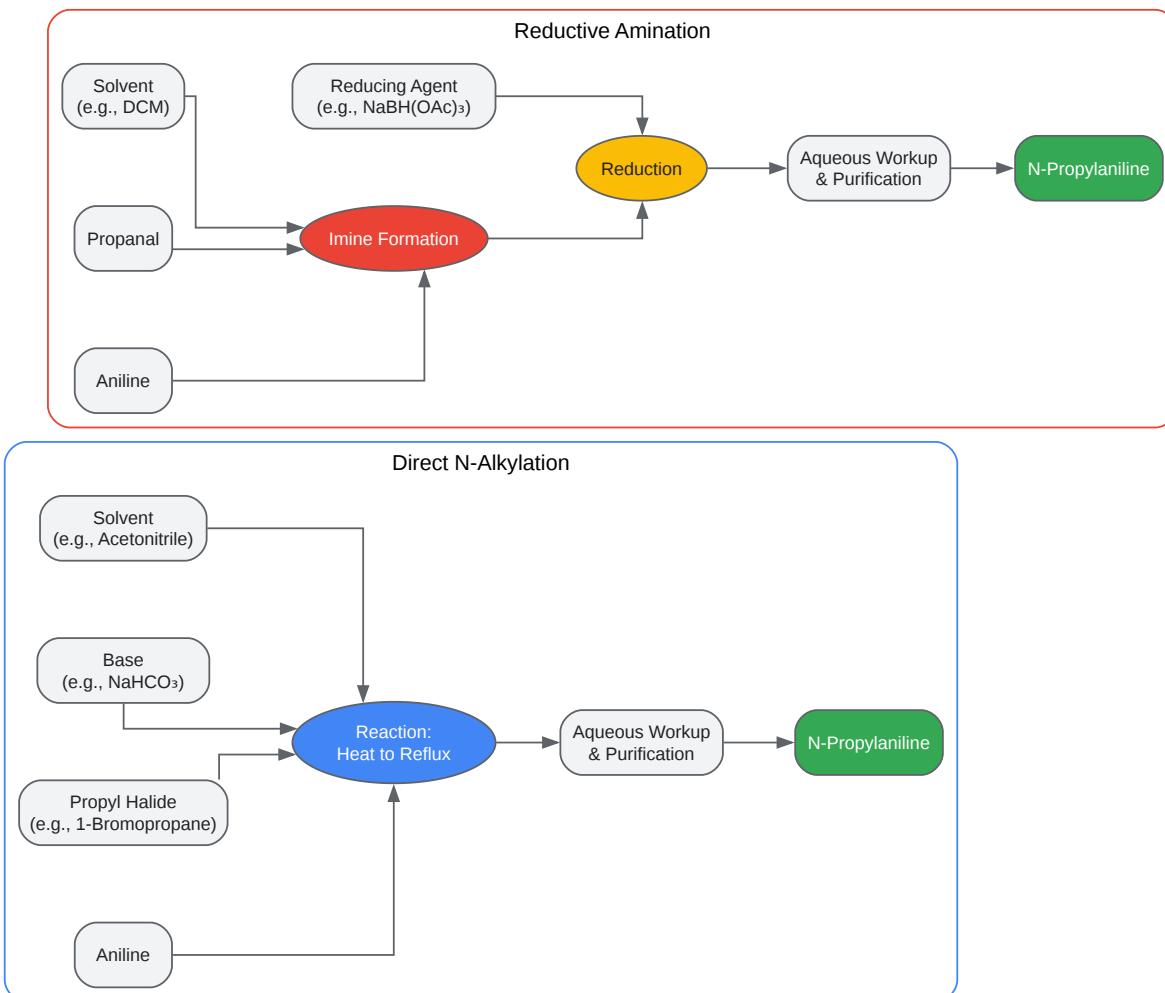
**Procedure:**

- In a dry round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) and propanal (1.2 equivalents) in anhydrous DCM.
- Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.
- Continue to stir the reaction at room temperature and monitor its progress by TLC.
- Once the reaction is complete, quench by slowly adding a saturated aqueous solution of  $\text{NaHCO}_3$ .
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .

- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the resulting crude **N-Propylaniline** by silica gel column chromatography.

## Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the two primary synthetic pathways to **N-Propylaniline**.



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Synthetic pathways to **N-Propylaniline**.

## Spectroscopic Data

Characterization of **N-Propylaniline** is typically performed using various spectroscopic techniques.

- $^1\text{H}$  NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the protons on the nitrogen atom, and the protons of the propyl group (triplet for the methyl group, sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen).[8]
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons and the three carbons of the propyl group.
- IR Spectroscopy: The infrared spectrum will exhibit a characteristic N-H stretching vibration for the secondary amine, as well as C-H and C=C stretching vibrations for the alkyl and aromatic portions of the molecule, respectively.
- Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of **N-Propylaniline**.[9]

## Conclusion

**N-Propylaniline** is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through established organic chemistry methodologies, such as direct N-alkylation and reductive amination. A thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in research and development, particularly in the fields of medicinal chemistry and materials science.

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